4-Phenylazomaleinanil

Descripción general

Descripción

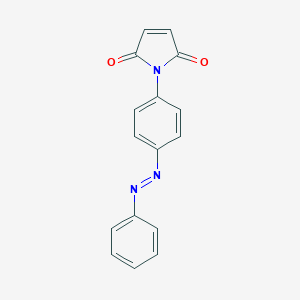

4-Phenylazomaleinanil is an organic compound characterized by the presence of a maleimide group conjugated with a phenylazo group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazomaleinanil typically involves the reaction of maleic anhydride with p-phenylazophenylamine. The process can be summarized in the following steps:

Acylation: Maleic anhydride reacts with p-phenylazophenylamine to form maleanilic acid.

Cyclodehydration: The maleanilic acid undergoes cyclodehydration to form this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as aromatic hydrocarbons may be used, and the reaction is typically carried out under controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylazomaleinanil undergoes various chemical reactions, including:

Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.

Substitution Reactions: The phenylazo group can undergo electrophilic substitution reactions.

Reduction Reactions: The azo group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically involve dienes such as cyclopentadiene under mild heating conditions.

Electrophilic Substitution: Reagents like halogens or nitro compounds can be used under acidic conditions.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Major Products:

Cycloaddition Products: Formed from Diels-Alder reactions.

Substituted Derivatives: Formed from electrophilic substitution.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

4-Phenylazomaleinanil is utilized in the synthesis of conjugated polymers for OLEDs. The compound's ability to facilitate charge transport and light emission makes it a valuable component in the development of efficient OLEDs. Its photophysical properties allow for enhanced color purity and brightness in display technologies.

Organic Photovoltaics (OPVs)

In OPVs, this compound contributes to the formation of active layers that convert solar energy into electrical energy. The compound's electronic properties enable improved charge separation and transport, leading to higher power conversion efficiencies.

Materials Science

High-Performance Polymers

The compound is employed in the development of high-performance polymers that exhibit excellent thermal stability and electronic properties. These materials are crucial for applications in aerospace, automotive, and electronics sectors where durability and performance are paramount.

Diels-Alder Reactions

this compound can participate in Diels-Alder reactions, forming cycloaddition products that are useful in synthesizing complex organic molecules. This reactivity is leveraged in creating new materials with tailored properties.

Bioconjugation

Labeling and Imaging

In biological research, this compound is used for labeling biomolecules due to its ability to form stable conjugates with proteins and nucleic acids. This property facilitates imaging techniques such as fluorescence microscopy, allowing researchers to visualize cellular processes in real-time.

Enzyme Activity Modulation

The compound's photoswitchable characteristics allow it to interact with enzymes by modulating their activity based on light exposure. When conjugated to specific cysteine residues near enzyme active sites, it enables spatial and temporal control over enzymatic functions, offering insights into enzyme mechanisms and regulatory processes.

Medicinal Chemistry

Drug Delivery Systems

Research is ongoing into the potential use of this compound as a building block for drug delivery systems. Its structural features may allow for the design of carriers that can release therapeutic agents in a controlled manner, enhancing treatment efficacy while minimizing side effects.

Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive compounds, which have applications in pharmaceuticals. Its unique reactivity patterns enable the creation of novel molecules with potential therapeutic effects.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | Enhanced efficiency and performance |

| Materials Science | High-performance polymers, Diels-Alder reactions | Durability and tailored properties |

| Bioconjugation | Labeling biomolecules, enzyme activity modulation | Real-time imaging and control over functions |

| Medicinal Chemistry | Drug delivery systems, synthesis of bioactive compounds | Improved treatment efficacy |

Case Studies

- OLED Development : A study demonstrated the incorporation of this compound into polymer matrices for OLED applications, resulting in devices with significantly improved brightness and color stability compared to traditional materials.

- Bioconjugation Techniques : Researchers successfully utilized this compound for labeling antibodies, enhancing detection sensitivity in immunoassays by enabling better signal amplification through its photophysical properties.

- Drug Delivery Research : Investigations into the use of this compound as a drug carrier showed promising results in targeted delivery systems, where its conjugation with therapeutic agents allowed for controlled release profiles under specific conditions.

Mecanismo De Acción

The mechanism of action of 4-Phenylazomaleinanil involves its ability to undergo various chemical reactions due to the presence of the maleimide and azo groups. The maleimide group can participate in Michael addition reactions with thiols, forming stable thiosuccinimide linkages. The azo group can undergo reduction to form amines, which can further react with other functional groups. These reactions enable the compound to be used in diverse applications, from materials science to bioconjugation .

Comparación Con Compuestos Similares

N-Phenylmaleimide: Similar structure but lacks the azo group.

N-Ethylmaleimide: Contains an ethyl group instead of the phenylazo group.

N-Substituted Maleimides: Various derivatives with different substituents on the nitrogen atom.

Uniqueness: 4-Phenylazomaleinanil is unique due to the presence of both the maleimide and phenylazo groups, which confer distinct chemical reactivity and properties. This dual functionality makes it particularly valuable in applications requiring specific reactivity and stability .

Actividad Biológica

4-Phenylazomaleinanil, also known as PAM, is a compound of significant interest due to its unique biological activities, particularly in the realm of photochemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 277.28 g/mol. It features a maleimide group and an azo group, which are crucial for its photoswitchable properties. The compound can undergo reversible cis-trans isomerization upon exposure to ultraviolet (UV) and visible light, making it a valuable tool for controlling biological processes at the molecular level .

Biological Activity

Photoswitchable Properties

The primary biological activity of this compound stems from its ability to modulate enzymatic activity through light exposure. When covalently attached to specific cysteine residues near enzyme active sites, PAM can effectively switch enzyme activity on and off. This capability allows for precise spatial and temporal control over biochemical reactions, which is particularly beneficial in experimental settings .

Case Studies

-

Regulation of GTPase Activity

In a study involving the small G protein K-Ras, PAM was introduced into the nucleotide-binding motif of Ras mutants. The incorporation of PAM allowed for photoreversible control of GTPase activity, enabling researchers to manipulate the enzyme's function via light irradiation. This study highlighted the potential for using PAM in developing light-controlled therapeutic strategies . -

Fluorescent Protein Stabilization

Research demonstrated that conjugating PAM to green fluorescent protein (GFP) significantly increased its photostability. The study showed that GFP labeled with PAM exhibited reduced photobleaching under various conditions, suggesting that PAM can enhance the performance of fluorescent markers in biological imaging applications .

Synthesis of this compound

The synthesis typically involves two main steps:

- Acylation : Maleic anhydride reacts with p-phenylazophenylamine to form maleanilic acid.

- Cyclodehydration : The maleanilic acid undergoes cyclodehydration to yield this compound.

Industrial methods often optimize these steps for higher yields and purity by employing controlled temperature and pressure conditions with suitable solvents like aromatic hydrocarbons.

Applications

This compound has diverse applications across various fields:

- Biochemical Research : Its photoswitchable properties make it ideal for studying enzyme mechanisms and interactions.

- Materials Science : Used in the development of photonic crystals that can change properties upon light exposure .

- Therapeutic Development : Potential use in creating light-controlled drug delivery systems or therapies targeting specific cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(p-Phenylazophenyl)maleimide | Similar structure but lacks photoswitchable properties | |

| Azobenzene | Azo compound without maleimide functionality | |

| Maleimide | Basic maleimide structure without azo group |

What distinguishes this compound from these compounds is its dual functionality as both a maleimide and an azo compound, allowing for unique reactivity patterns and applications in photochemistry and bioconjugation.

Propiedades

IUPAC Name |

1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066023 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16201-96-0 | |

| Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Phenylazomaleinanil interact with enzymes and what are the downstream effects?

A1: this compound acts as a photoswitchable element due to its ability to undergo cis-trans isomerization upon UV/VIS light irradiation. This property allows it to control enzyme activity when covalently attached near the active site. [, ] For instance, in a study using a bacterial histone deacetylase-like amidohydrolase (HDAH), 4-PAM was conjugated to engineered cysteine residues near the active site. [] Upon UV irradiation, 4-PAM isomerizes to its cis form, hindering substrate access to the active site and thus reducing enzymatic activity. Conversely, visible light irradiation triggers the trans isomerization, restoring enzyme activity by reducing steric hindrance. [] This demonstrates the potential of 4-PAM as a tool for controlling enzymatic reactions with light.

Q2: How does the position of 4-PAM attachment affect its ability to control enzyme activity?

A2: Research indicates that the position of 4-PAM attachment on the enzyme significantly influences its ability to control enzymatic activity. [] When conjugated to different cysteine residues surrounding the active site of HDAH, variations in photo-switching efficiency were observed. [] For example, the HDAH M30C variant, where 4-PAM was attached to the cysteine residue at position 30, showed the highest photo-switching efficiency (50%), while variants S20C and M150C exhibited lower efficiencies. [] This highlights the importance of careful selection of the attachment site for optimal control of enzyme activity using 4-PAM.

Q3: How does the structure of 4-PAM affect its interaction with the enzyme?

A3: Studies using modified 4-PAM derivatives with varying alkyl spacer lengths revealed a strong influence of 4-PAM's structure on its interaction with the enzyme. [] While 4-PAM itself primarily affected the Vmax of the HDAH reaction, longer alkyl chains led to either a reversed switching behavior (alkyl spacer length of 1) or near-complete inhibition of the enzyme (alkyl spacer lengths ≥ 3). [] This suggests that the steric bulk and flexibility introduced by the alkyl spacer directly influence the interaction of 4-PAM with the enzyme's active site, highlighting the potential for fine-tuning 4-PAM's properties through structural modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.